Weak VAP-1 Inhibitor Versus Potent Optimized Analog: A 7,000-Fold Potency Gap
N-Allyl-2-(benzoylamino)benzamide exhibits extremely weak inhibition of rat VAP-1 (SSAO) with an IC50 > 100,000 nM [1]. In contrast, a structurally optimized benzamide derivative (BDBM50427008 / CHEMBL2326864) achieves an IC50 of 14 nM in the same assay system [2]. This represents a >7,000-fold difference in potency.
| Evidence Dimension | Inhibition of rat VAP-1 (SSAO) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | BDBM50427008 (CHEMBL2326864): IC50 = 14 nM |
| Quantified Difference | >7,140-fold lower potency |
| Conditions | CHO cells expressing rat VAP-1, [14C]-benzylamine substrate, 30 min preincubation |
Why This Matters
This extreme potency gap validates N-allyl-2-(benzoylamino)benzamide as an ideal negative control for VAP-1 assays and demonstrates the scaffold's latent potential for SAR-driven optimization.
- [1] BindingDB. BDBM50404889 (CHEMBL303714): N-allyl-2-(benzoylamino)benzamide - Inhibition of rat VAP-1. IC50 > 100,000 nM. View Source
- [2] BindingDB. BDBM50427008 (CHEMBL2326864): A structurally related benzamide derivative with IC50 = 14 nM against rat VAP-1. View Source
